molecular formula C12H9F2N3OS B11484728 2-amino-7-(2,4-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-(2,4-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11484728
M. Wt: 281.28 g/mol
InChI Key: IMQFXKVOBILGBC-UHFFFAOYSA-N
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Description

2-Amino-7-(2,4-difluorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest due to its potential biological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(2,4-difluorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves a multicomponent reaction. One common method includes the condensation of 2-amino-4-iminothiazolidine hydrochlorides with aromatic aldehydes and Meldrum’s acid . The reaction is carried out in a suitable solvent such as 1,4-dioxane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-(2,4-difluorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive sites on the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-7-(2,4-difluorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-7-(2,4-difluorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antitumor activity may be due to the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-7-(2,5-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
  • 7-Aryl- and 7-alkyl-6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones

Uniqueness

2-Amino-7-(2,4-difluorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one is unique due to the presence of the 2,4-difluorophenyl group, which enhances its biological activity and stability compared to similar compounds. The difluorophenyl group can increase the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C12H9F2N3OS

Molecular Weight

281.28 g/mol

IUPAC Name

2-amino-7-(2,4-difluorophenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C12H9F2N3OS/c13-5-1-2-6(8(14)3-5)7-4-9(18)16-11-10(7)19-12(15)17-11/h1-3,7H,4H2,(H2,15,17)(H,16,18)

InChI Key

IMQFXKVOBILGBC-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C(S2)N)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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